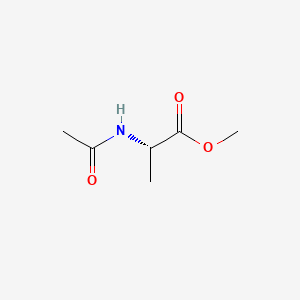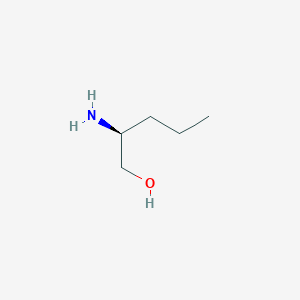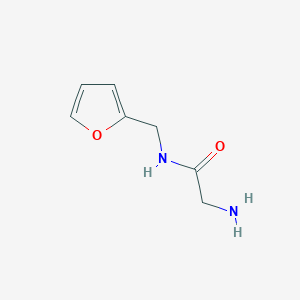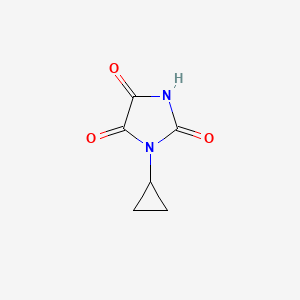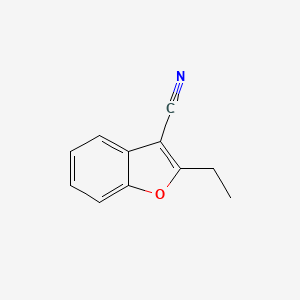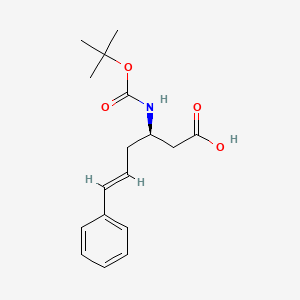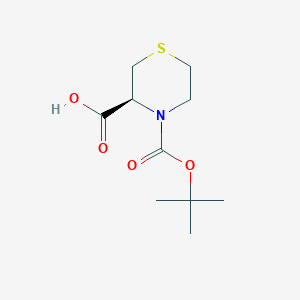
(S)-4-Boc-thiomorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Boc-thiomorpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Medicinal Chemistry
- (S)-4-Boc-thiomorpholine-3-carboxylic acid and its derivatives are utilized in the synthesis of various bioactive molecules. They are particularly valuable in medicinal chemistry, serving as building blocks for creating compounds with potential therapeutic applications. For instance, bridged bicyclic thiomorpholines, synthesized from thiomorpholine derivatives, have shown interesting biological profiles and some have entered clinical trials (Walker & Rogier, 2013).
Antimicrobial Activity
- Thiomorpholine derivatives, which could be synthesized using compounds like this compound, have been tested for their antimicrobial activity. These studies are crucial for developing new, potent, and safer antimicrobial agents (Kardile & Kalyane, 2010).
Catalysis and Green Chemistry
- In the context of green chemistry, thiomorpholine derivatives are prepared using environmentally friendly catalyst systems. For example, boric acid/glycerol has been used as an efficient catalyst for the synthesis of thiomorpholine 1,1-dioxides, indicating the potential for sustainable and less toxic synthesis methods (Halimehjnai et al., 2013).
Enantioselective Synthesis
- The enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, closely related to this compound, has been achieved using enzyme-catalyzed kinetic resolution. This method is significant for producing stereochemically pure compounds, which are crucial in the synthesis of pharmacologically active molecules (Fish et al., 2009).
Polymer-Supported Synthesis
- The polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives demonstrates the versatility of these compounds in solid-phase chemistry, allowing for the efficient production of a variety of derivatives (Králová et al., 2017).
Novel Building Blocks in Medicinal Chemistry
- Novel bridged bicyclic thiomorpholines, prepared from compounds like this compound, are explored as building blocks in medicinal chemistry. Their unique structures provide opportunities for developing new classes of therapeutics (Walker & Rogier, 2013).
Propiedades
IUPAC Name |
(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDIKDIZNAGMFK-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCSC[C@@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192534 |
Source


|
| Record name | 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901192534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-84-5 |
Source


|
| Record name | 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901192534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


